

The Role of STING Agonist-13 in Innate Immunity: A Technical Guide

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Compound of Interest

Compound Name: *STING agonist-13*

Cat. No.: *B14751693*

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This technical guide provides an in-depth overview of **STING agonist-13**, a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, and its critical role in the activation of the innate immune system. This document details the mechanism of action, quantitative in vitro and in vivo efficacy, and comprehensive experimental protocols relevant to the study of this compound.

Introduction to STING and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens and cellular stress. A key signaling cascade in this system is the cGAS-STING pathway.^[1] Cytosolic DNA, a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).^{[1][2]} Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).^{[1][3]}

Activation of STING initiates a conformational change and its translocation from the ER to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN- α/β) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also trigger the NF- κ B pathway, leading to the production of

pro-inflammatory cytokines such as TNF- α and IL-6. This robust inflammatory response is crucial for orchestrating both innate and adaptive anti-tumor and anti-pathogen immunity.

STING agonist-13 is a synthetic small molecule designed to directly activate the STING pathway, thereby harnessing this powerful immune response for therapeutic purposes, particularly in the context of cancer immunotherapy.

Quantitative Data for STING Agonist-13

The following tables summarize the key quantitative data reported for **STING agonist-13**, providing a clear comparison of its activity across different experimental systems.

Table 1: In Vitro Activity of STING Agonist-13

Cell Line	Assay	Readout	EC50 (nM)	Reference
Human Primary PBMCs	Cytokine Secretion	IFN- β	7.471	
RAW 264.7	Cytokine Secretion	IP-10 (CXCL10)	2.442	

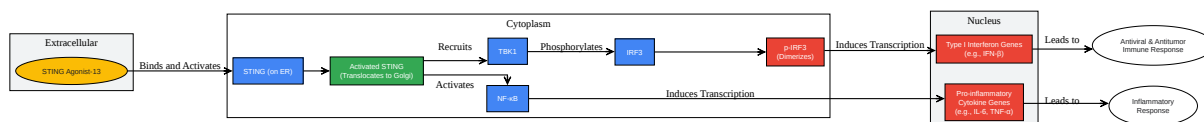
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonist-13

Tumor Model	Administration Route	Dosage	Outcome	Reference
Syngeneic Mouse Tumor Model	Intravenous (i.v.)	1.5 mg/kg (once a day for 8 days)	Significant suppression of tumor growth, prevention of tumor recurrence	

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and experimental procedures are provided below using Graphviz (DOT language).

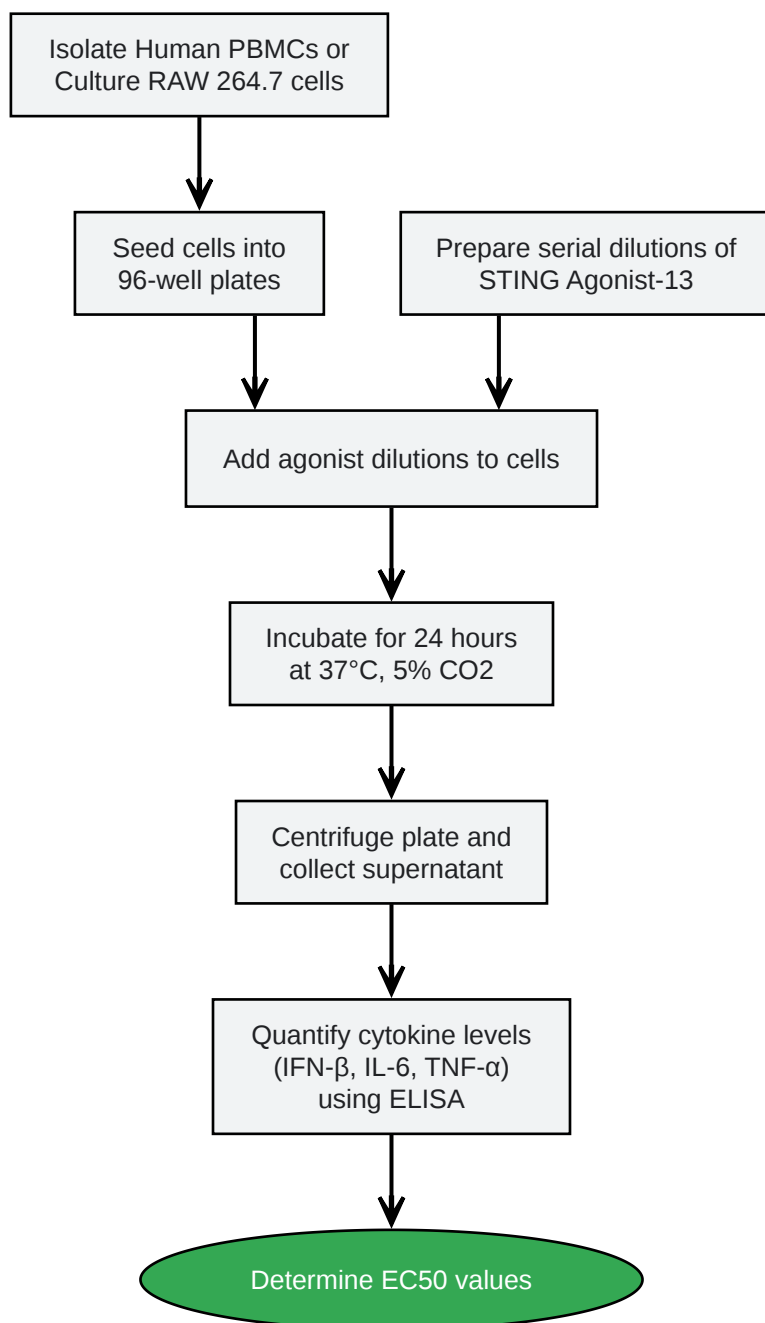
STING Signaling Pathway Activated by STING Agonist-13

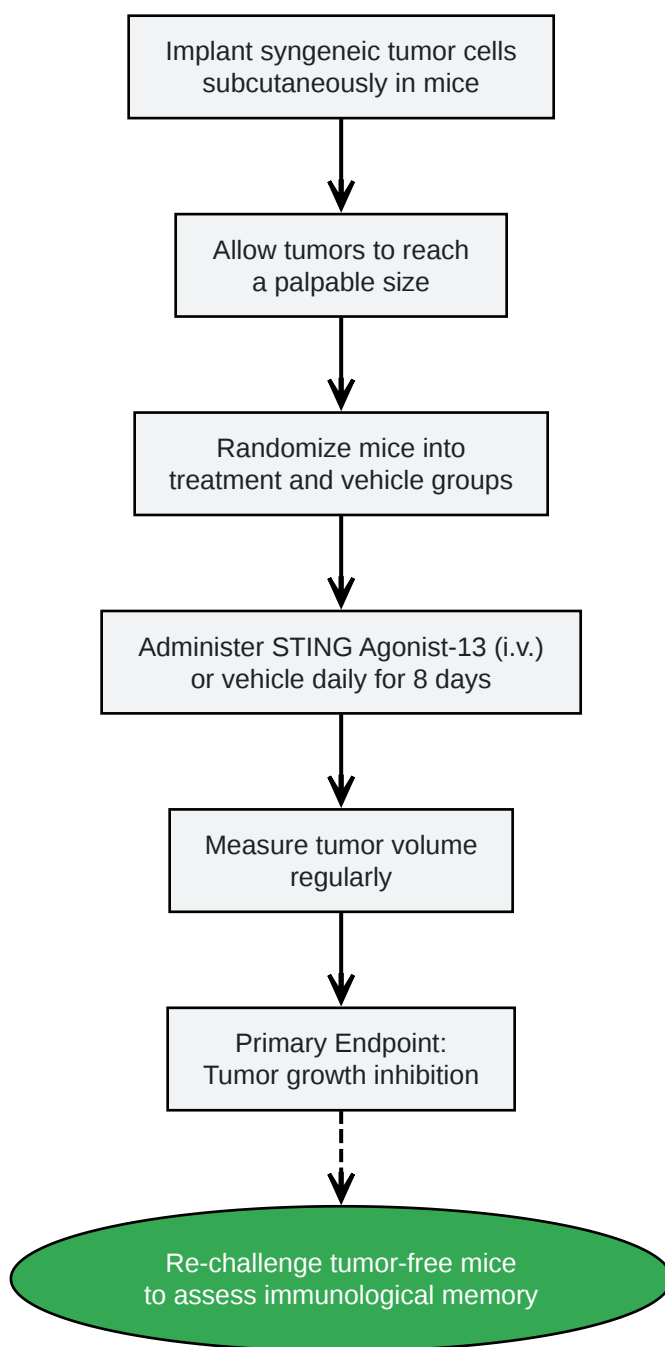


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Caption: STING signaling pathway initiated by **STING Agonist-13**.

Experimental Workflow for In Vitro Cytokine Release Assay





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